cresol
CAS No.: 84989-04-8
Cat. No.: VC7850385
Molecular Formula: C14H16O2
Molecular Weight: 216.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84989-04-8 |
|---|---|
| Molecular Formula | C14H16O2 |
| Molecular Weight | 216.27 g/mol |
| IUPAC Name | 3-methylphenol;4-methylphenol |
| Standard InChI | InChI=1S/2C7H8O/c1-6-2-4-7(8)5-3-6;1-6-3-2-4-7(8)5-6/h2*2-5,8H,1H3 |
| Standard InChI Key | PHVAHRJIUQBTHJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O |
| Canonical SMILES | CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O |
Introduction
Molecular Structure and Isomeric Variations
Cresols (C₇H₈O) exist as three structural isomers—ortho-(o-), meta-(m-), and para-(p-)cresol—differentiated by the position of the hydroxyl (-OH) and methyl (-CH₃) groups on the benzene ring . The isomers exhibit distinct physical properties due to variations in molecular symmetry and intermolecular forces:
| Property | o-Cresol | m-Cresol | p-Cresol |
|---|---|---|---|
| Melting Point (°C) | 29.8 | 11.8 | 35.5 |
| Boiling Point (°C) | 191.0 | 202.0 | 201.9 |
| Density (g/cm³) | 1.05 | 1.03 | 1.02 |
| Water Solubility (g/100mL) | 2.5 | 2.4 | 1.9 |
| pKa | 10.287 | 10.09 | 10.26 |
Table 1: Comparative physicochemical properties of cresol isomers .
The para isomer's higher melting point (35.5°C) compared to ortho (29.8°C) arises from stronger hydrogen-bonding networks in the crystalline lattice . Meta-cresol remains liquid at room temperature due to reduced molecular packing efficiency . All isomers demonstrate limited water solubility but become miscible in alkaline solutions through deprotonation of the phenolic -OH group .
Industrial Synthesis and Production Methods
Commercial cresol production primarily occurs via:
Alkylation of Phenol
The Friedel-Crafts alkylation of phenol with methanol using acid catalysts yields a mixture of cresol isomers. Aluminum chloride (AlCl₃) or zeolite catalysts facilitate methylation at ortho, meta, and para positions, with product ratios dependent on reaction conditions . Typical industrial outputs contain 40–60% m-cresol, 30–40% p-cresol, and 10–20% o-cresol .
Coal Tar Distillation
Cresols constitute 2–5% of coal tar fractions, recovered through fractional distillation between 190–210°C . This method provides a natural cresol source but requires extensive purification to isolate individual isomers.
Cumene Hydroperoxide Cleavage
The Hock process, primarily used for phenol production, generates cresol byproducts during the acid-catalyzed cleavage of cumene hydroperoxide. This route contributes 10–15% of global cresol supply .
Toxicological Profile and Health Impacts
Acute Exposure Effects
Inhalation of cresol vapors (≥10 ppm) causes respiratory irritation, while dermal contact induces erythema and chemical burns . The CDC reports a 0.03 µg/mL limit of quantification (LOQ) for urinary o-cresol detection using gas chromatography-mass spectrometry (GC-MS) .
Chronic Toxicity and Carcinogenicity
A 2-year NTP study observed renal tubule adenomas in 6% of male F344 rats exposed to 15,000 ppm cresol mixture (p=0.07 vs controls) . Mechanistic studies suggest cresol metabolites like quinone methides may alkylate DNA, though tumorigenic potential remains classified as Group C (possible human carcinogen) .
Metabolic Pathways
Hepatic cytochrome P450 enzymes (CYP2E1, CYP2A6) oxidize cresols to reactive intermediates conjugated with glucuronic acid or sulfate. Urinary excretion accounts for 85–90% of absorbed dose within 24 hours .
Environmental Fate and Ecotoxicity
Cresols exhibit moderate environmental persistence (soil half-life: 2–10 days) with leaching potential due to low Koc values (25–100 L/kg) . Aquatic toxicity varies by isomer:
| Organism | o-Cresol LC50 (mg/L) | p-Cresol LC50 (mg/L) |
|---|---|---|
| Daphnia magna | 12.4 | 9.8 |
| Pimephales promelas | 18.9 | 15.2 |
Table 2: Acute aquatic toxicity data for cresol isomers (96-hour exposure) .
Biodegradation pathways involve Pseudomonas and Rhodococcus species that cleave the aromatic ring via meta-fission .
Analytical Detection Methods
The NIOSH 8321 protocol specifies GC-MS analysis of urinary o-cresol with a detection limit of 0.01 µg/mL . Key validation parameters include:
-
Linearity: R²=0.9998 (0.01–64.1 µg/mL range)
-
Precision: 7.71% relative standard deviation
Recent advancements employ molecularly imprinted polymers (MIPs) for selective cresol extraction from complex matrices, achieving 92–97% recovery rates .
Regulatory Status and Exposure Limits
Global cresol regulations vary significantly:
| Region | Occupational Exposure Limit (OEL) | Environmental Standard |
|---|---|---|
| USA (OSHA) | 5 ppm (22 mg/m³) TWA | 0.5 µg/L (drinking water) |
| EU | 2 ppm (8.8 mg/m³) STEL | 0.1 µg/L (surface water) |
| Japan | 5 ppm (22 mg/m³) Ceiling | 10 µg/kg (soil) |
Table 3: Regulatory limits for cresol isomers .
The EPA requires cresol-containing wastewater pretreatment under Effluent Guidelines (40 CFR 423) with 97% removal efficiency mandates .
Emerging Research and Future Directions
Green Synthesis Methods
Catalytic hydrogenation of lignin-derived guaiacol offers a sustainable cresol production route, achieving 89% selectivity for p-cresol using Pt/TiO₂ catalysts .
Pharmaceutical Applications
m-Cresol serves as an excipient in insulin formulations (0.2–0.3% concentration) due to antimicrobial properties. Recent studies explore cresol derivatives as HIV protease inhibitors with IC50 values <50 nM .
Advanced Materials
Cresol-novolac epoxy resins demonstrate superior thermal stability (Tg=180°C) for aerospace composites. Functionalized cresol polymers enable perovskite solar cells with 23.7% PCE .
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